(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Drug Metabolism Studies : A study investigating the CYP2C8- and CYP3A-mediated C-demethylation of a prostaglandin E2 agonist highlights the role of tert-butyl moieties in drug metabolism. This research provides insights into the metabolic pathways and potential interactions of drugs containing tert-butyl groups like the compound (Prakash et al., 2008).
Crystal Structure Analysis : The crystal structure of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, a compound structurally related to the query molecule, was analyzed to understand its conformation and intermolecular interactions. This study contributes to the design of new compounds with specific physical and chemical properties (Rajalakshmi et al., 2013).
Condensation Reactions : Research on the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides in the presence of di-tert-butyl dicarbonate (Boc2O) has expanded the toolbox for synthesizing a wide range of acylated nitrogen compounds. This methodological advancement is significant for developing pharmaceuticals and other nitrogen-containing organic compounds (Umehara et al., 2016).
Material Science Applications
Polyamide Synthesis : The synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate the utility of tert-butyl groups in developing new polymeric materials with desirable thermal and mechanical properties (Hsiao et al., 2000).
Polymer Film Properties : A study on new soluble polyamides derived from 1,1-bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane and various diamines highlights the role of tert-butyl groups in enhancing polymer solubility and thermal stability, leading to the production of transparent, tough, and flexible films (Liaw et al., 2000).
Properties
IUPAC Name |
(3R,4S)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKFVXDOBTIEP-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676610 | |
Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161787-87-6 | |
Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.